Lipophilicity (LogP) Comparison: Ortho-Bromo vs. Para-Bromo Regioisomer
The target compound (2-Br substitution) exhibits a computed LogP of 5.13 (ALogP) to 5.52 (ACD/LogP), compared with the para-bromo regioisomer 4-bromo-4'-(trifluoromethyl)biphenyl (CAS 69231-87-4), which has a reported ALogP of approximately 5.4 [1]. Although both compounds are highly lipophilic due to the CF₃ motif, the ortho-bromine arrangement produces a modestly lower ALogP value, reflecting altered molecular shape and polar surface area distribution. The bioconcentration factor (BCF) estimated for the target compound is 7874.51 (pH 5.5), indicating high tissue accumulation potential that must be managed in derived drug candidates .
| Evidence Dimension | Computed lipophilicity (LogP) |
|---|---|
| Target Compound Data | ALogP = 5.13 (Molbase); ACD/LogP = 5.52 (ChemSpider) |
| Comparator Or Baseline | 4-Bromo-4'-(trifluoromethyl)biphenyl: ALogP ≈ 5.4 (PubChem CID 139960) |
| Quantified Difference | ΔLogP ≈ 0.1–0.3 units (target slightly more polar by some models) |
| Conditions | In silico prediction; multiple algorithms (ALogP, ACD/LogP) |
Why This Matters
Even small LogP differences influence membrane permeability and metabolic clearance predictions, making the ortho-bromo regioisomer potentially preferable when slightly lower lipophilicity is desired for lead optimization.
- [1] PubChem. 4-Bromo-4'-(trifluoromethyl)biphenyl (CID 139960). National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/139960 (accessed 2026-04-25). View Source
